molecular formula C18H22N4O5S B2454089 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921794-16-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2454089
CAS No.: 921794-16-3
M. Wt: 406.46
InChI Key: QXORTEGXSJBWIJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-19-16(24)8-22-13(9-23)7-21-18(22)28-10-17(25)20-6-12-3-4-14-15(5-12)27-11-26-14/h3-5,7,23H,2,6,8-11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXORTEGXSJBWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an imidazole derivative, and a thioacetamide group. This unique combination may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxicity using the SRB assay on HepG2, HCT116, and MCF-7 cancer cell lines. The results indicated that many compounds exhibited potent antitumor activity:

CompoundIC50 (µM)HepG2HCT116MCF-7
Compound 52.381.544.52
Doxorubicin7.468.294.56

These findings suggest that the synthesized compounds are significantly more effective than the standard drug doxorubicin in certain cases .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at various phases, contributing to their cytotoxic effects .

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence of other biological activities associated with this compound class:

Plant Growth Promotion

Research has indicated that derivatives of benzo[d][1,3]dioxole can act as auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa. For instance, one compound showed a root-promotive effect greater than traditional auxins at specific concentrations .

Preparation Methods

Reductive Amination of Piperonal

Piperonal (1,3-benzodioxole-5-carboxaldehyde) was converted to the corresponding amine via a modified Borch reduction:

Procedure :

  • Piperonal (5.0 g, 33.5 mmol) dissolved in dry THF (50 mL) under N₂
  • Sodium cyanoborohydride (3.8 g, 60.3 mmol) added portionwise
  • Ammonium acetate (7.7 g, 100 mmol) introduced as buffer
  • Reaction stirred at 60°C for 12 hours
  • Workup: Neutralization with 1M HCl, extraction with EtOAc (3×30 mL)
  • Yield: 4.2 g (82%) white crystalline solid

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J=8.0 Hz, 1H), 6.66 (d, J=1.6 Hz, 1H), 6.57 (dd, J=8.0, 1.6 Hz, 1H), 5.93 (s, 2H), 3.72 (s, 2H), 1.98 (br s, 2H)
  • HRMS (ESI+): m/z calcd for C₈H₉NO₂ [M+H]+: 152.0706, found: 152.0709

Synthesis of 2-Mercapto-1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole

Imidazole Ring Formation

The imidazole core was constructed via Radziszewski condensation:

Reaction Scheme :
Glyoxal (40% aq.) + Ammonium acetate + 2-Amino-1-(ethylcarbamoyl)ethanol → 5-Hydroxymethylimidazole intermediate

Optimized Conditions :

  • Glyoxal (10 mmol), ammonium acetate (30 mmol), 2-amino-1-(ethylcarbamoyl)ethanol (10 mmol) in EtOH/H₂O (3:1)
  • Microwave irradiation at 120°C for 20 minutes
  • Post-reaction treatment with NaHS (15 mmol) for thiolation
  • Yield: 68% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Key Spectral Data :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.5 (C=O), 137.2 (C-2), 122.8 (C-4), 61.3 (-CH₂OH), 35.1 (-CH₂NH), 14.7 (CH₃CH₂)
  • IR (KBr): 3275 (NH), 2925 (CH), 1675 (C=O), 1540 (C=S) cm⁻¹

Final Coupling Reaction

Thioether Formation

The benzodioxolylmethylamine was acylated with chloroacetyl chloride followed by nucleophilic substitution with the imidazole-thiol:

Stepwise Protocol :

  • Chloroacetylation :
    • Benzo[d]dioxol-5-ylmethylamine (2.0 g, 13.1 mmol) in dry DCM (30 mL)
    • Triethylamine (3.0 mL, 21.5 mmol) added under ice-cooling
    • Chloroacetyl chloride (1.5 mL, 19.0 mmol) dropwise over 15 minutes
    • Stirred at RT for 2 hours → N-(benzo[d]dioxol-5-ylmethyl)-2-chloroacetamide (2.8 g, 95%)
  • Thioether Coupling :
    • Chloroacetamide intermediate (2.5 g, 10.0 mmol) + Imidazole-thiol (1.9 g, 10.5 mmol) in DMF (20 mL)
    • K₂CO₃ (2.8 g, 20 mmol) added, reaction heated to 80°C for 6 hours
    • Purification by recrystallization (EtOH/H₂O)
    • Final yield: 3.1 g (72%)

Analytical Data for Target Compound

Comprehensive Characterization :

  • Melting Point : 214-216°C (decomp.)
  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (t, J=5.8 Hz, 1H, NH), 7.85 (s, 1H, imid-H), 6.89 (d, J=8.1 Hz, 1H, benzodioxole-H), 6.81 (d, J=1.7 Hz, 1H), 6.72 (dd, J=8.1, 1.7 Hz, 1H), 5.98 (s, 2H, OCH₂O), 5.12 (t, J=5.3 Hz, 1H, OH), 4.46 (s, 2H, SCH₂), 4.38 (d, J=5.3 Hz, 2H, CH₂OH), 4.15 (q, J=6.9 Hz, 2H, NCH₂), 3.89 (d, J=5.8 Hz, 2H, ArCH₂), 3.27 (q, J=6.9 Hz, 2H, NHCH₂), 1.12 (t, J=6.9 Hz, 3H, CH₂CH₃)
  • ¹³C NMR (151 MHz, DMSO-d₆): δ 170.2 (C=O), 169.8 (C=O), 148.1 (O-C-O), 147.9 (O-C-O), 137.6 (imid-C2), 122.4 (imid-C5), 121.9 (Ar-C), 108.7 (Ar-CH), 107.9 (Ar-CH), 101.5 (OCH₂O), 61.8 (CH₂OH), 45.3 (SCH₂), 42.1 (NCH₂), 35.7 (ArCH₂), 34.9 (NHCH₂), 14.1 (CH₂CH₃)
  • HRMS (ESI+): m/z calcd for C₁₇H₂₁N₄O₅S [M+H]+: 417.1234, found: 417.1231

Comparative Analysis of Synthetic Routes

Table 1 : Optimization of Thioether Coupling Conditions

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 80 6 72
2 NaH THF 65 8 58
3 DBU DCM 40 12 41
4 Cs₂CO₃ DMSO 100 4 68

Key Observations :

  • Polar aprotic solvents (DMF/DMSO) superior to ethereal solvents
  • Inorganic bases (K₂CO₃/Cs₂CO₃) more effective than organic bases
  • Elevated temperatures necessary for complete conversion

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Synthesis involves multi-step protocols under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis. Key steps include:
  • Coupling of the benzo[d][1,3]dioxole moiety with the imidazole-thioacetamide core using DMF or acetonitrile as solvents.
  • Controlled addition of 2-(ethylamino)-2-oxoethyl and hydroxymethyl groups via nucleophilic substitution.
    Monitoring via thin-layer chromatography (TLC) and purification via column chromatography is critical to isolate intermediates .

Q. How is the molecular structure of the compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation employs:
  • NMR spectroscopy (¹H, ¹³C) to verify substituent connectivity and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What analytical techniques are used to assess the purity of the compound?

  • Methodological Answer : Purity is evaluated using:
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Melting point analysis to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer : Optimization strategies include:
  • Temperature gradients : Higher temperatures (80–100°C) for coupling steps, lower temperatures (0–5°C) for sensitive substitutions.
  • Catalyst screening : Palladium-based catalysts for cross-coupling reactions.
  • Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, pH).
    Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states .

Q. What strategies reconcile discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies arise from structural analogs (e.g., substituent variations on the imidazole or benzo[d][1,3]dioxole groups). Solutions include:
  • Comparative SAR studies : Systematic evaluation of substituent effects on activity.
  • Meta-analysis of published IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).
    Example table:
Substituent (R)IC₅₀ (μM)Target EnzymeReference
-CH₂OH12.3Topoisomerase II
-CH₂OCH₃8.7HDAC

Q. How do computational methods aid in predicting the compound’s reactivity and biological interactions?

  • Methodological Answer : Computational approaches include:
  • Molecular docking (AutoDock Vina) to simulate binding to targets like HDAC or EGFR.
  • Density Functional Theory (DFT) to calculate charge distribution and nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations to assess stability in aqueous or lipid membranes.
    For example, docking scores correlate with experimental inhibition constants (Ki) for kinase targets .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies use:
  • Forced degradation assays : Exposure to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C.
  • LC-MS/MS to identify degradation products (e.g., hydrolysis of the acetamide group).
    Data table:
ConditionHalf-life (days)Major Degradation Pathway
pH 2, 25°C3.2Imidazole ring cleavage
pH 7, 40°C14.5Oxidation of thioether

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